
(2S)-2-ethynyl-pyrrolidine
Overview
Description
(2S)-2-ethynyl-pyrrolidine is a chiral compound featuring a pyrrolidine ring with an ethynyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-ethynyl-pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the ethynyl group. One common method is the cyclization of suitable precursors under basic conditions, followed by the addition of an ethynyl group using reagents like ethynyl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-ethynyl-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Conversion to ethyl-pyrrolidine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis
(2S)-2-ethynyl-pyrrolidine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for constructing complex molecules and natural products. The ethynyl group can undergo reactions such as alkylation, oxidation, and reduction, facilitating the formation of diverse compounds.
Reactions Involving this compound
- Alkylation: Can be used to introduce new alkyl groups.
- Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
- Reduction: Can be reduced to yield (2S)-2-ethyl-pyrrolidine.
- Substitution: Participates in nucleophilic substitution reactions.
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that this compound may act as a ligand in enzyme studies and protein-ligand interactions. Its ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases.
Case Studies
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Compounds derived from pyrrolidine structures have shown promise as DPP-IV inhibitors, which are significant in treating type 2 diabetes by potentially inducing the production of new β-cells .
- Antiviral Activity: Similar compounds have been explored for their efficacy against viral infections, including dengue and hepatitis C viruses .
Materials Science
Applications in Material Synthesis
The ethynyl functional group enhances the reactivity of this compound, making it useful in materials science. It has been employed in the synthesis of stable radical polymers and other electroactive materials.
Research Findings
Recent studies highlight the use of this compound derivatives in click chemistry—a powerful tool for drug discovery and material development . These derivatives can facilitate the formation of complex structures with high specificity.
Mechanism of Action
The mechanism of action of (2S)-2-ethynyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyrrolidine ring’s stereochemistry also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but lacking the ethynyl group.
Prolinol: A pyrrolidine derivative with a hydroxyl group.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness
(2S)-2-ethynyl-pyrrolidine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other pyrrolidine derivatives and enhances its utility in various applications.
Biological Activity
(2S)-2-ethynyl-pyrrolidine is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethynyl group attached to a pyrrolidine ring. This configuration contributes to its distinct chemical reactivity and potential interactions with biological targets.
- Chemical Formula : C₅H₇N
- Molecular Weight : 81.11 g/mol
- CAS Number : 128959-91-1
The ethynyl moiety allows for π-π interactions and hydrogen bonding, which are critical in influencing the compound's binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The compound may act as a ligand in biochemical assays, potentially modulating enzyme activity or receptor signaling pathways. Its stereochemistry plays a crucial role in determining its biological effects, as the spatial arrangement can significantly influence binding interactions.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antitumor activity by inducing apoptosis in cancer cells through intrinsic and extrinsic pathways . For instance, certain pyrrole-based compounds have shown effectiveness against various cancer cell lines, indicating a potential for this compound in cancer therapeutics.
- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of pyrrolidine derivatives, suggesting that this compound may have similar effects against pathogenic bacteria and fungi .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions like diabetes .
1. Antitumor Activity
A study by Kilic-Kurt et al. (2019) demonstrated that certain pyrrole derivatives could trigger apoptosis in HeLa, HT-29, and MCF-7 cancer cell lines with GI50 values as low as 0.1 nM. This suggests that this compound could be explored further for its anticancer potential .
2. Enzyme Interaction Studies
Research on enzyme inhibition revealed that compounds similar to this compound could inhibit Dipeptidyl peptidase-IV (DPP-IV), an important target for type 2 diabetes treatment . These findings indicate that the compound may play a role in glucose metabolism regulation.
Data Tables
Properties
IUPAC Name |
(2S)-2-ethynylpyrrolidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h1,6-7H,3-5H2/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODJJQTYBSNLPQ-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H]1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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